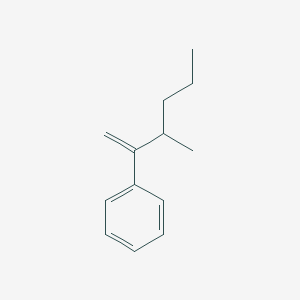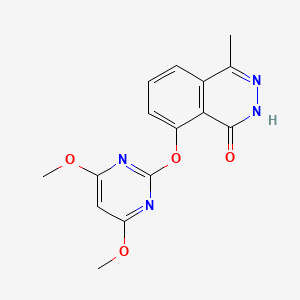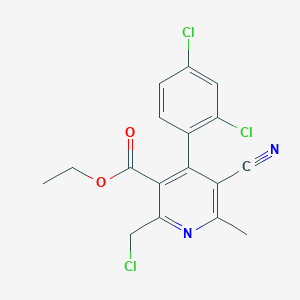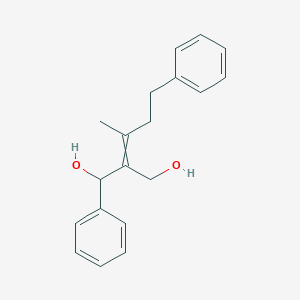![molecular formula C24H28N2O B12621839 (1H-Imidazol-1-yl)(4'-octyl[1,1'-biphenyl]-4-yl)methanone CAS No. 920269-59-6](/img/structure/B12621839.png)
(1H-Imidazol-1-yl)(4'-octyl[1,1'-biphenyl]-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone is a complex organic compound that features an imidazole ring and a biphenyl structure with an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone typically involves the reaction of 1H-imidazole with 4’-octyl[1,1’-biphenyl]-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone is used as a ligand in coordination chemistry
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme activities and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The imidazole ring is a common pharmacophore in many drugs, and modifications to the biphenyl structure can lead to compounds with improved pharmacokinetic properties.
Industry
In the industrial sector, (1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone is used in the development of advanced materials. Its unique structural properties make it suitable for use in the production of polymers, liquid crystals, and other functional materials.
Mechanism of Action
The mechanism of action of (1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing their reactivity and stability. Additionally, the biphenyl structure can interact with hydrophobic regions of proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: This compound features an imidazole ring attached to a phenol group and is used in similar applications in coordination chemistry and biological research.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: This compound has an imidazole ring attached to a phenyl group with an ethanone substituent and is studied for its potential therapeutic applications.
Uniqueness
(1H-Imidazol-1-yl)(4’-octyl[1,1’-biphenyl]-4-yl)methanone is unique due to the presence of the octyl chain, which imparts additional hydrophobicity and influences its interaction with biological membranes and proteins
Properties
CAS No. |
920269-59-6 |
|---|---|
Molecular Formula |
C24H28N2O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
imidazol-1-yl-[4-(4-octylphenyl)phenyl]methanone |
InChI |
InChI=1S/C24H28N2O/c1-2-3-4-5-6-7-8-20-9-11-21(12-10-20)22-13-15-23(16-14-22)24(27)26-18-17-25-19-26/h9-19H,2-8H2,1H3 |
InChI Key |
WUKFRVJYMGWRFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate](/img/structure/B12621768.png)

![Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate](/img/structure/B12621778.png)
![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)
![3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12621808.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol](/img/structure/B12621825.png)
![4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B12621845.png)
![3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B12621851.png)
